molecular formula C18H17NO2 B5488017 2-methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one

2-methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one

Cat. No.: B5488017
M. Wt: 279.3 g/mol
InChI Key: DDIQFHUFBSUGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one is a heterocyclic compound with a quinoline backbone. This compound is known for its unique structure, which includes a quinoline ring substituted with a methyl group and a 3-oxobutyl group. It has a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids. For instance, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions . Alternatively, the reaction can be catalyzed by FeCl3 in toluene at 110°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

2-Methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. This binding can inhibit or activate these targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(3-oxobutyl)-2(1H)-quinolinone
  • 2-Methyl-3-(1H-pyrazol-3-yl)quinoline
  • 4-(4-Hydroxy-2-methylquinolin-3-yl)butan-2-one

Uniqueness

2-Methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-11(20)7-9-14-12(2)19-17-15-6-4-3-5-13(15)8-10-16(17)18(14)21/h3-6,8,10H,7,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIQFHUFBSUGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C3=CC=CC=C3C=C2)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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